3-Methylhexane-d16

Catalog No.
S1938860
CAS No.
284664-84-2
M.F
C7H16
M. Wt
116.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexane-d16

CAS Number

284664-84-2

Product Name

3-Methylhexane-d16

IUPAC Name

1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-(trideuteriomethyl)hexane

Molecular Formula

C7H16

Molecular Weight

116.3 g/mol

InChI

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D

InChI Key

VLJXXKKOSFGPHI-XTICTZQMSA-N

SMILES

CCCC(C)CC

Canonical SMILES

CCCC(C)CC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]

3-Methylhexane-d16 is a deuterated form of 3-methylhexane, a branched alkane with the molecular formula C7H16C_7H_{16}. The "d16" designation indicates that the compound contains sixteen deuterium atoms, which are isotopes of hydrogen. This compound is notable for its chiral nature, existing as two enantiomers: (R)-3-methylhexane and (S)-3-methylhexane. It serves as an important reference compound in various chemical analyses and studies due to its unique isotopic labeling, which enhances the precision of spectroscopic techniques such as nuclear magnetic resonance spectroscopy .

Typical of alkanes, including:

  • Hydrogenation: It can undergo hydrogenation reactions where alkenes derived from 3-methylhexane are converted into saturated hydrocarbons.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) can lead to the formation of haloalkanes.
  • Oxidation: Under certain conditions, it can be oxidized to form alcohols or ketones.

The hydrogenation reaction can be represented as follows:

C7H14+H2C7H16C_7H_{14}+H_2\rightarrow C_7H_{16}

This reaction highlights the addition of hydrogen to unsaturated hydrocarbons to yield saturated products .

The synthesis of 3-methylhexane-d16 can be achieved through several methods:

  • Deuterated Hydrocarbon Synthesis: This involves the use of deuterated reagents in alkylation reactions or during the hydrogenation of corresponding alkenes.
  • Fractional Distillation: Isolation from natural sources or through fractional distillation of crude oil where deuterated compounds are present.
  • Chemical Exchange Reactions: Utilizing deuterated solvents or catalysts that facilitate the exchange of hydrogen atoms with deuterium.

These methods allow for the production of 3-methylhexane-d16 in a laboratory setting for research purposes .

3-Methylhexane-d16 has several applications:

  • Nuclear Magnetic Resonance Spectroscopy: It is commonly used as an internal standard in nuclear magnetic resonance spectroscopy due to its distinct chemical shifts compared to non-deuterated analogs.
  • Chemical Kinetics Studies: The compound is utilized in studies involving reaction kinetics and mechanisms where isotopic labeling provides insights into reaction pathways.
  • Environmental Monitoring: Its presence in environmental samples can help trace sources of hydrocarbons in pollution studies.

These applications underscore its importance in analytical chemistry and environmental science .

Interaction studies involving 3-methylhexane-d16 often focus on its behavior in mixtures with other hydrocarbons. These studies may include:

  • Solubility Tests: Understanding how 3-methylhexane-d16 interacts with various solvents and other hydrocarbons.
  • Reactivity Assessments: Investigating how the presence of deuterium affects reaction rates and mechanisms compared to its non-deuterated counterpart.

Such studies provide valuable data for chemists working on hydrocarbon reactions and formulations .

3-Methylhexane-d16 shares structural similarities with several other hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethylhexaneC7H16Linear structure; lacks chirality
2,2-DimethylpentaneC7H16Highly branched; different branching pattern
2,3-DimethylpentaneC7H16Structural isomer; also chiral
n-HeptaneC7H16Straight-chain alkane; no branching
3-MethylheptaneC7H16Different position of methyl group

The presence of deuterium in 3-methylhexane-d16 allows for distinct analytical properties compared to these similar compounds, making it particularly useful in spectroscopic applications .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-16

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